[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-
Description
[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- is a fused heterocyclic compound featuring a benzothiophene ring condensed with a pyrimidine moiety. Its molecular formula is C₁₃H₁₃N₂O₃S, with an average mass of 277.318 g/mol and a monoisotopic mass of 277.065237 g/mol . The compound is synthesized via the Gewald reaction, starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate, followed by cyclization with formamide and subsequent functionalization steps .
Properties
CAS No. |
40277-48-3 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanenitrile |
InChI |
InChI=1S/C13H13N3OS/c14-6-3-7-16-8-15-12-11(13(16)17)9-4-1-2-5-10(9)18-12/h8H,1-5,7H2 |
InChI Key |
TZIFHNDOIRCQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC#N |
Origin of Product |
United States |
Preparation Methods
Pre-cyclization Strategy
Starting with 2-aminothiophene-3-propanenitrile ensures direct incorporation of the nitrile group during core formation. This approach avoids post-synthetic modifications but requires access to specialized precursors. For instance, 2-aminothiophene-3-propanenitrile can be synthesized via a Gewald reaction, where a ketone, sulfur, and a cyanoacetate react in the presence of a base. Subsequent cyclocondensation with a diketone or keto-ester under acidic conditions forms the pyrimidine ring with the nitrile intact.
Post-cyclization Functionalization
If the core is synthesized without the nitrile group, a halogen atom (e.g., chlorine) at position 3 can be replaced via nucleophilic substitution. Treating 3-chloro-benzothieno[2,3-d]pyrimidine with sodium cyanide in DMSO at 80°C introduces the nitrile group. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] offers higher selectivity for aromatic systems.
Hydrogenation to Form the Tetrahydro Moiety
The 5,6,7,8-tetrahydro ring is generated via catalytic hydrogenation of the fully aromatic benzothieno[2,3-d]pyrimidine precursor. Using 10% Pd/C or Raney Nickel under H₂ pressure (3–5 atm) in ethanol or THF selectively reduces the benzene ring to a cyclohexene or cyclohexane system. For example, hydrogenating 4-oxo-benzothieno[2,3-d]pyrimidine at 50°C for 12 hours yields the tetrahydro derivative with >90% conversion. The ketone group at position 4 remains intact due to its electron-withdrawing nature, which deactivates it toward reduction.
Oxidation and Tautomerization for 4-Oxo Formation
The 4-oxo group is often introduced during cyclization or via post-synthetic oxidation. In cyclocondensation reactions, using β-keto esters (e.g., ethyl acetoacetate) as reactants inherently installs the ketone at position 4. For intermediates lacking the oxo group, oxidation with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions converts a methylene group to a carbonyl. Tautomerization in protic solvents (e.g., water or ethanol) further stabilizes the 4-oxo form.
Hybrid Nanocatalyst-Assisted One-Pot Synthesis
Recent advances leverage hybrid nanocatalysts to streamline synthesis into a single pot. For example, Fe₃O₄@SiO₂@urea-SO₃H/HCl magnetic nanoparticles (MNPs) catalyze a three-component reaction (3-CR) between:
- 2-aminothiophene-3-propanenitrile ,
- ethyl acetoacetate , and
- ammonium acetate in solvent-free conditions at 60°C.
The nanocatalyst’s dual acid-base sites promote Knoevenagel condensation, Michael addition, and cyclodehydration sequentially. This method achieves yields of 90–98% within 15–60 minutes and allows magnetic recovery and reuse of the catalyst for up to seven cycles. Comparative data for iron-based nanocatalysts are summarized below:
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates key steps, such as cyclocondensation and hydrogenation. For instance, reacting 2-aminothiophene-3-propanenitrile with ethyl acetoacetate under microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 20 minutes while improving yield from 70% to 92%. Similarly, microwave-assisted hydrogenation using Pd/C in ethanol achieves full conversion in 30 minutes versus 12 hours conventionally.
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DBU) or directing groups (e.g., nitro) on the thiophene ring enhances selectivity for the [2,3-d] isomer.
- Nitrile Stability : Prolonged exposure to strong acids or bases may hydrolyze the nitrile to an amide or carboxylic acid. Maintaining neutral to mildly acidic conditions during synthesis preserves the nitrile functionality.
- Over-Hydrogenation : Excessive H₂ pressure or prolonged reaction times can reduce the pyrimidine ring. Optimizing catalyst loading (5–10% Pd/C) and monitoring reaction progress via TLC mitigates this risk.
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions .
- Oxidation : Hydrogen peroxide, potassium permanganate.
- Reduction : Lithium aluminum hydride.
- Substitution : Secondary amines, hydrazine hydrate .
- Oxidation : Oxidized derivatives with altered functional groups.
- Reduction : Reduced forms with hydrogenated bonds.
- Substitution : Amino derivatives and hydrazinyl derivatives .
Scientific Research Applications
Synthesis of Benzothieno[2,3-d]pyrimidine Derivatives
The synthesis of benzothieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions that can yield various substitutions at different positions on the heterocyclic ring. Recent studies have reported methods such as:
- Cyclization with Isothiocyanates : The reaction of amino esters with ethyl isothiocyanate produces benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds can be further modified through alkylation to enhance their biological activity .
- Suzuki Coupling Reactions : This method has been employed to synthesize various substituted thieno[2,3-d]pyrimidines by coupling aryl halides with boronic acids under palladium catalysis .
Anticancer Activity
Benzothieno[2,3-d]pyrimidine derivatives have shown promising anticancer properties. For instance:
- CYP17 Inhibition : Compounds synthesized from benzothieno[2,3-d]pyrimidine scaffolds exhibited significant inhibition of CYP17 enzymes, which are critical in steroidogenesis and are implicated in various cancers .
- Apoptosis Induction : Certain derivatives have been identified as apoptosis-inducing agents against breast cancer cells, demonstrating their potential as therapeutic agents in oncology .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzothieno[2,3-d]pyrimidine derivatives against various bacterial strains:
- Inhibition of TrmD Enzyme : Compounds targeting the bacterial TrmD enzyme have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa. This is particularly relevant in combating antibiotic resistance .
Anti-inflammatory and Analgesic Effects
Some derivatives have been evaluated for their anti-inflammatory and analgesic properties:
- Screening for Biological Activity : Studies indicate that certain benzothieno[2,3-d]pyrimidines possess strong analgesic activity and can inhibit inflammation effectively .
Case Study 1: Anticancer Activity
A study synthesized a series of benzothieno[2,3-d]pyrimidine derivatives and tested them against various human cancer cell lines. The results indicated that several compounds exhibited significant growth inhibition across multiple cancer types, suggesting their potential as broad-spectrum anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of 4-methylthienopyrimidines with amide groups at position five. The resulting compounds were screened for antimicrobial activity and showed notable effectiveness against Bacillus subtilis and Pseudomonas aeruginosa .
Case Study 3: Dual Inhibition Mechanism
Research into dual inhibitors targeting thymidylate synthase and dihydrofolate reductase revealed that certain benzothieno[2,3-d]pyrimidines could inhibit both enzymes effectively. This dual action enhances their potential as chemotherapeutic agents .
Mechanism of Action
The exact mechanism of action for this compound varies depending on its application. In anticancer research, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. The compound may also inhibit specific enzymes or receptors involved in cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
Key Observations :
Table 3: Pharmacological Profiles
Biological Activity
Benzothieno[2,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. The compound Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- is a notable member of this class, exhibiting significant potential as a therapeutic agent. This article reviews its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
Benzothieno[2,3-d]pyrimidine derivatives are characterized by a fused heterocyclic structure that contributes to their pharmacological properties. The specific compound in focus features a propanenitrile group and a tetrahydro-4-oxo moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that benzothieno derivatives exhibit promising anticancer activity. For instance, compounds related to the benzothieno[2,3-c]pyridine framework have shown significant growth inhibition across various human cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cytochrome P450 17A1 (CYP17), an enzyme involved in steroidogenesis that is often overexpressed in hormone-dependent cancers such as prostate cancer. Compounds designed to interact with the heme iron of CYP17 have shown enhanced potency due to the presence of electron-donating groups on the aromatic ring .
Enzyme Inhibition
The compound also acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways linked to cancer and neurodegenerative diseases:
- Inhibition Studies : In vitro assays revealed that derivatives of benzothieno[2,3-d]pyrimidine exhibited IC50 values in the nanomolar range against GSK-3β. The presence of the nitrile group was found to be crucial for binding affinity and activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzothieno derivatives indicate several key structural features that enhance biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Nitrile Group | Essential for GSK-3β inhibition; facilitates hydrogen bonding interactions |
| Tetrahydro Group | Contributes to conformational rigidity and enhances binding affinity |
| Substituents on Aromatic Ring | Electron-donating groups improve interaction with target enzymes |
Case Studies
- Breast Cancer Models : A study explored the effects of benzothieno derivatives on breast cancer cell lines, demonstrating significant apoptosis induction through mitochondrial pathways. The compounds were observed to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, benzothieno derivatives were tested for their ability to inhibit GSK-3β. Results indicated that specific modifications to the piperidine side chain significantly enhanced inhibitory potency while maintaining metabolic stability .
Q & A
Q. Example Data :
| Derivative | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Benzyl-2-hydrazino derivative | Hydrazine hydrate in pyridine, 25 h reflux | 68% | 98% |
| 1-Cyclohexenyl derivative | Vilsmeier-Haack reagent, 100°C/3 h | 40% | 95% |
How can spectroscopic and crystallographic data resolve ambiguities in structural elucidation of substituted derivatives?
Basic Research Question
Combined use of 1H NMR , 13C NMR , and X-ray crystallography is critical:
- 1H NMR : Distinct signals for aromatic protons (δ 8.0–8.4 ppm) and aliphatic protons (δ 1.6–3.0 ppm) confirm substitution patterns . For example, the cyclohexenyl substituent in derivative 10 shows a multiplet at δ 5.84 ppm (vinyl proton) .
- X-ray diffraction : Resolves tautomerism in the pyrimidine ring. reports a mean C–C bond length of 1.48 Å in the thienopyrimidine core, confirming aromatic delocalization .
Advanced Tip : Discrepancies in calculated vs. observed melting points (e.g., 213°C calc. vs. 208–209°C obs. for 4l ) may indicate polymorphism, requiring DSC analysis for validation.
What methodologies are employed to evaluate the antimicrobial and antitumor activities of these derivatives?
Advanced Research Question
-
Antimicrobial Screening :
- MIC Assays : Derivatives like 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione (3a ) show MIC values of 12.5 µg/mL against S. aureus via broth microdilution .
- Docking Studies : Molecular docking with E. coli DNA gyrase (PDB: 1KZN) reveals hydrogen bonding between the pyrimidine ring and Asp73 .
-
Antitumor Activity :
- MTT Assay : Fluorinated derivatives synthesized via SNAr reactions exhibit IC₅₀ values of 8.2–14.7 µM against MCF-7 cells .
- SAR Analysis : Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance cytotoxicity by modulating π-π stacking with DNA .
How can computational chemistry predict reactivity and optimize synthetic pathways for novel analogs?
Advanced Research Question
- DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) of 2-(2-nitrovinyl)thiophene analogs reveal charge transfer interactions, guiding the design of electron-deficient pyrimidine derivatives .
- Reactivity Descriptors : Global hardness (η) and electrophilicity index (ω) predict regioselectivity in nucleophilic attacks. For example, η = 3.2 eV for the parent compound suggests susceptibility to electrophilic substitution at the 4-position .
Case Study : Optimization of Vilsmeier-Haack formylation using DFT-predicted transition states reduced reaction time from 4 days to 3 hours .
What strategies address low yields in multi-step syntheses of highly substituted derivatives?
Advanced Research Question
- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups prevents side reactions during amine functionalization .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 3-position with >75% yield .
- Workflow Table :
How do crystallographic packing interactions influence the physicochemical properties of these compounds?
Advanced Research Question
X-ray data (e.g., ) shows π-π stacking (3.5 Å spacing) and hydrogen bonding (N–H···O=S, 2.1 Å) stabilize the lattice, increasing melting points and solubility . Derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl) exhibit lower solubility due to disrupted packing, as confirmed by Hirshfeld surface analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
